molecular formula C23H30Cl2N6O B2811098 N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179411-52-9

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No. B2811098
CAS RN: 1179411-52-9
M. Wt: 477.43
InChI Key: GEZRETAAOYQSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N6O and its molecular weight is 477.43. The purity is usually 95%.
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Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) Development

The compound's framework has relevance in the synthesis and development of organic semiconductors for application in OLED devices. BODIPY-based materials, which share a structural resemblance or could be related to the triazine derivatives , have been identified as promising for 'metal-free' infrared emitters in OLEDs, highlighting the potential for similar compounds to contribute to the advancement of organic optoelectronics. This review underscores the structural design and synthesis of BODIPY-based materials and their application as active materials in OLEDs, indicating a possible connection to the utilization of triazine derivatives in similar applications (Squeo & Pasini, 2020).

High-Nitrogen Energetic Materials Research

High-nitrogen containing azine energy materials, including triazine compounds, have been highlighted for their potential in the field of energetic materials. This includes applications in propellants, explosives, and gas generators, where they can improve burning rates, reduce sensitivity, and enhance detonation performance. Such research indicates the broad utility of azine and triazine compounds in developing high-energy density materials (Yongjin & Shuhong, 2019).

Medicinal Chemistry and Drug Development

Triazine derivatives have been extensively studied for their pharmacological potential across a wide spectrum of biological activities. This includes applications as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other therapeutic areas. The triazine nucleus, with its rich chemistry and biological relevance, provides a versatile platform for the development of new drugs and therapeutic agents (Verma, Sinha, & Bansal, 2019).

Environmental Toxicology

While specific studies on "N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride" were not found, research on similar compounds, such as those involving triazine derivatives, provides insights into potential environmental interactions and toxicological profiles. Studies on other compounds like DDT, DDE, and BPA reveal the importance of understanding the environmental fate, bioaccumulation, and potential endocrine-disrupting effects of chemical compounds, suggesting that research into the environmental and health impacts of triazine derivatives is also crucial (Burgos-Aceves et al., 2021).

properties

IUPAC Name

2-N,4-N-bis(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(13-17(15)3)24-21-26-22(25-20-8-6-16(2)18(4)14-20)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZRETAAOYQSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.